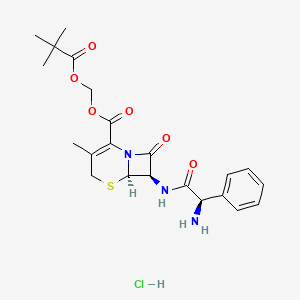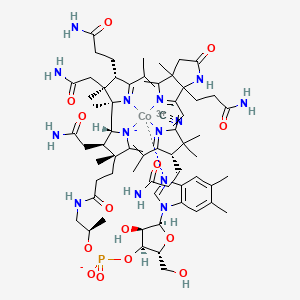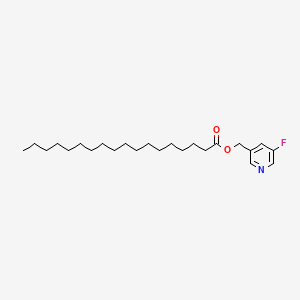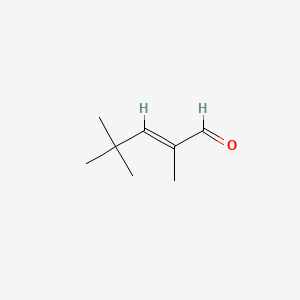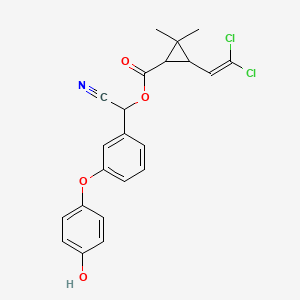
Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, cyano(3-(4-hydroxyphenoxy)phenyl)methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxy-cypermethrin (Racemic Mixture) (1:1) is a synthetic pyrethroid compound with the molecular formula C22H19Cl2NO4 and a molecular weight of 432.297 g/mol . It is an analog of cypermethrin, commonly used as an insecticide . This compound is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy-cypermethrin involves several steps, starting with the preparation of the key intermediates. One common route includes the reaction of 3-phenoxybenzaldehyde with malononitrile to form a cyano intermediate. This intermediate is then subjected to cyclopropanation using dichlorovinyl compounds under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of Hydroxy-cypermethrin typically involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes the use of solvents, catalysts, and temperature control to optimize the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
Hydroxy-cypermethrin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as hydroxide ions and amines are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Applications De Recherche Scientifique
Hydroxy-cypermethrin has a wide range of applications in scientific research:
Mécanisme D'action
Hydroxy-cypermethrin exerts its effects by targeting the nervous system of insects. It binds to voltage-gated sodium channels, causing prolonged activation and leading to paralysis and death of the insect . The molecular targets include specific subunits of the sodium channel, and the pathways involved are related to the disruption of normal nerve signal transmission .
Comparaison Avec Des Composés Similaires
Hydroxy-cypermethrin is similar to other pyrethroid compounds such as cypermethrin, deltamethrin, and permethrin. it is unique due to its hydroxyl functional group, which can influence its reactivity and biological activity .
List of Similar Compounds
Cypermethrin: A widely used insecticide with a similar structure but without the hydroxyl group.
Deltamethrin: Another pyrethroid with high insecticidal activity.
Permethrin: Commonly used in household insecticides and for treating lice.
Hydroxy-cypermethrin’s unique structure and properties make it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
64691-63-0 |
|---|---|
Formule moléculaire |
C22H19Cl2NO4 |
Poids moléculaire |
432.3 g/mol |
Nom IUPAC |
[cyano-[3-(4-hydroxyphenoxy)phenyl]methyl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C22H19Cl2NO4/c1-22(2)17(11-19(23)24)20(22)21(27)29-18(12-25)13-4-3-5-16(10-13)28-15-8-6-14(26)7-9-15/h3-11,17-18,20,26H,1-2H3 |
Clé InChI |
RMCYSJORMXBLLG-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=C(C=C3)O)C=C(Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[Methylenedi(4,1-phenylene)]bis(3-methyl-1H-pyrrole-2,5-dione)](/img/structure/B13422352.png)

![3-Carbamoyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium chloride](/img/structure/B13422381.png)
![2-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-6-[5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl]-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B13422384.png)

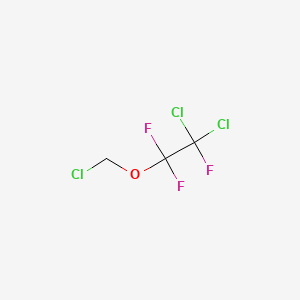
![[(8R,9S,10S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B13422403.png)

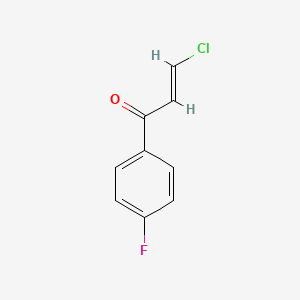
![5-[5-O-[Hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-2-O-methyl-|A-D-ribofuranosyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B13422422.png)
